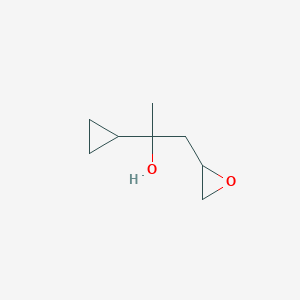

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Description

Propriétés

IUPAC Name |

2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(9,6-2-3-6)4-7-5-10-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKPXJGFAMEIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CO1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group and an epoxide functional group, which are known to influence its reactivity and biological interactions. The presence of these groups suggests potential applications in drug development, particularly as an inhibitor or modulator in various biochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, a related compound demonstrated significant anti-proliferative effects against various cancer cell lines, including MV-4-11 (acute myeloid leukemia) and MDA-MB-468 (breast cancer) cells. The mechanism was attributed to the inhibition of protein arginine methyltransferase 5 (PRMT5), leading to reduced cell proliferation and increased apoptosis in tumor cells .

Table 1: Summary of Antitumor Effects

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 20 | MV-4-11 | 12.5 | PRMT5 inhibition |

| Compound 20 | MDA-MB-468 | 15.0 | PRMT5 inhibition |

Antimicrobial Activity

Additionally, compounds with similar structural motifs have exhibited antimicrobial properties. Research indicates that certain derivatives possess activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

Study on Anticancer Properties

In a recent in vivo study, a compound structurally related to this compound was tested in a mouse model with xenografted tumors. The results indicated that the compound significantly reduced tumor size compared to control groups, demonstrating a tumor growth inhibition rate of approximately 47.6% at a dosage of 10 mg/kg . This suggests that compounds with similar structures could be promising candidates for further development as anticancer agents.

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The findings revealed that several compounds demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values indicating effective inhibition at low concentrations. These results underscore the potential for developing new antibiotics based on the structural framework of this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Preliminary studies suggest that analogs of this compound exhibit favorable pharmacokinetic properties, including acceptable bioavailability and half-life, which are essential for effective drug design.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (T1/2) | ~6 hours |

| Bioavailability | ~14.5% |

| Clearance | Moderate |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol, enabling comparative analysis of their properties and applications:

Key Research Findings

Physicochemical Properties

- The target compound’s polarity (from hydroxyl and epoxide groups) contrasts with the hydrophobicity of 6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol (C₁₁H₁₈O₂), which has a longer aliphatic chain and a double bond .

- 1-(Propan-2-yl)cyclopropan-1-ol (C₆H₁₂O) lacks an epoxide, resulting in lower molecular weight (100.16 g/mol) and higher volatility compared to the target compound .

Challenges and Opportunities

- Synthetic Challenges : Epoxides require controlled conditions to prevent premature ring-opening. The cyclopropyl group’s steric strain may complicate purification .

- Pharmacological Potential: The target compound’s cyclopropyl moiety may enhance metabolic stability compared to non-cyclopropane analogues, though its lack of aromaticity (vs. 6-fluoro-2-(oxiran-2-yl) chroman) might limit target affinity .

Méthodes De Préparation

Preparation via Halogenated Cyclopropyl Intermediates and Epoxide Formation

One well-documented method involves starting from chlorinated cyclopropyl derivatives, such as 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, which can be converted into the oxirane ring by elimination of hydrogen halide under thermal or basic conditions. This process yields 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)oxirane intermediates, which are subsequently transformed into the target compound by further substitution or ring-opening reactions.

- Reaction temperatures range from 0 °C to 150 °C, often with acid binders or bases.

- Work-up involves cooling, aqueous acid or base washes, and organic phase separation.

- Purification by conventional methods such as crystallization or solvent extraction.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol heated (30–100 °C) | Formation of 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)oxirane |

| 2 | Reaction with 1,2,4-triazole and potassium carbonate at 30–70 °C | Formation of substituted oxirane derivatives |

| 3 | Work-up with water, acetic acid, and solvent extraction | Isolation of product with ~51.5% purity, 53.7% theoretical yield |

This approach is exemplified in patent EP0475122A1, which describes the use of chlorinated cyclopropyl intermediates and their conversion to oxiranes and further functionalized products.

Hydrazine Hydrate Mediated Synthesis with Subsequent Functionalization

Another method involves the reaction of 2-(1-chlorocycloprop-1-yl)-2-(2'-chlorobenzyl)oxirane with hydrazine hydrate in the presence of aromatic hydrocarbons or organic solvents such as acetonitrile. This step generates hydrazine derivatives which are then reacted with formaldehyde and ammonium thiocyanate under heating to form triazolidinyl-substituted hydroxypropyl compounds.

| Step | Reagents/Conditions | Description |

|---|---|---|

| a) | Oxirane intermediate + hydrazine hydrate + aromatic hydrocarbon (optionally with acetonitrile) | Formation of hydrazine-substituted intermediate |

| b) | Addition of paraformaldehyde and ammonium thiocyanate, heated at 60 °C for 3 hours | Cyclization to 1,2,4-triazolidin-5-thiono substituted product |

| c) | Extraction with methyl tert-butyl ether, washing with sodium carbonate, drying | Isolation of crystalline product with ~87% purity (HPLC) |

This multistep sequence is described in patent DE19961603A1 and is notable for its use of hydrazine chemistry and thiocyanate cyclization to introduce heterocyclic substituents while maintaining the oxirane and cyclopropyl core.

Notes on Reaction Work-Up and Purification

- Reaction mixtures are typically quenched by pouring onto cooled water and acid or neutralizing with acid after aqueous work-up.

- Organic phases are separated, washed with water, and concentrated under reduced pressure.

- Solid products may be filtered and washed with appropriate solvents such as methylene chloride or petroleum ether mixtures.

- Reaction mixtures can be processed batchwise or continuously, including fluidized bed reactors for scale-up.

- Purification may involve recrystallization or chromatographic methods depending on the product complexity and purity requirements.

Comparative Data Table of Preparation Approaches

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halogenated cyclopropyl intermediate formation | Mg shavings, benzyl bromide derivatives, acid work-up | ~53.7% (theoretical) | ~51.5% (product mix) | Requires careful temperature control |

| Epoxide formation via elimination | Thermal or base-induced HCl elimination, 30–150 °C | Not specified | High (after purification) | Critical for oxirane ring integrity |

| Hydrazine hydrate reaction | Hydrazine hydrate, aromatic solvents, acetonitrile | Not specified | Intermediate isolated | Prepares hydrazine-substituted intermediates |

| Cyclization with paraformaldehyde and ammonium thiocyanate | 60 °C, 3 hours stirring | Not specified | ~86.9% (HPLC) | Forms triazolidinyl derivatives |

Research Findings and Mechanistic Insights

- The formation of the oxirane ring from chlorinated cyclopropyl precursors involves elimination of hydrogen halide, which can be thermally or base-induced.

- Hydrazine-mediated reactions proceed via nucleophilic attack on the oxirane ring, followed by cyclization with formaldehyde and thiocyanate to form heterocyclic moieties.

- The reaction conditions, particularly temperature and solvent choice, significantly influence yield and purity.

- Work-up procedures involving controlled acid-base extraction and solvent washes are crucial for isolating stable products.

- These methods allow for batch or continuous processing, facilitating scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using carbene precursors, while the epoxide (oxiran) group may form through epoxidation of a double bond using peracids like m-CPBA. Asymmetric synthesis methods, such as chiral catalysts (e.g., Jacobsen catalysts), can enhance enantiomeric purity . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and stereochemistry .

Q. How can the stability of the epoxide ring in this compound be assessed under varying pH conditions?

- Methodological Answer : The epoxide's reactivity is pH-dependent. Acidic conditions (e.g., HCl/MeOH) promote nucleophilic ring-opening, while basic conditions (e.g., NaOH) may lead to hydrolysis. Stability studies should use kinetic monitoring via HPLC or GC-MS to track degradation products. Control experiments with inert atmospheres (N₂) are recommended to exclude oxidative side reactions .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituents and stereochemistry. 2D NMR (COSY, HSQC) resolves coupling between the cyclopropyl and epoxide groups. X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable .

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence the compound's reactivity in ring-opening reactions?

- Methodological Answer : The cyclopropyl group introduces significant steric hindrance, slowing nucleophilic attacks on the epoxide. Computational modeling (DFT) can map transition states and predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or substituent scrambling experiments clarifies mechanistic pathways .

Q. What strategies mitigate racemization during synthetic scale-up?

- Methodological Answer : Enantiopure synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation can control stereochemistry. Monitoring optical rotation or chiral HPLC during scale-up ensures fidelity. Low-temperature reactions and non-polar solvents reduce thermal racemization .

Q. How can contradictions in reported reaction yields be resolved?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic DOE (Design of Experiments) approaches, including factorial design, identify critical variables. Reproducibility is enhanced by standardized protocols (e.g., inert glovebox conditions) .

Q. What computational models predict the compound's bioavailability and metabolic pathways?

- Methodological Answer : Tools like SwissADME estimate logP, solubility, and permeability. Molecular docking (AutoDock Vina) screens for interactions with cytochrome P450 enzymes. In vitro microsomal assays (e.g., liver S9 fractions) validate predicted metabolic products, such as epoxide hydrolase-mediated hydrolysis .

Safety and Handling

Q. What precautions are necessary when handling this compound's epoxide moiety?

- Methodological Answer : Epoxides are potential skin irritants and alkylating agents. Use fume hoods, nitrile gloves, and PPE. Storage under argon at 4°C prevents moisture-induced degradation. Spill protocols should include neutralization with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.